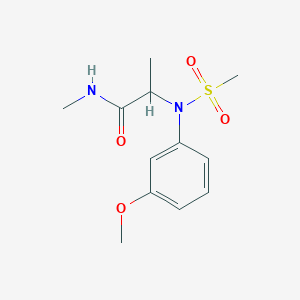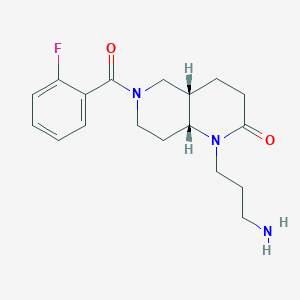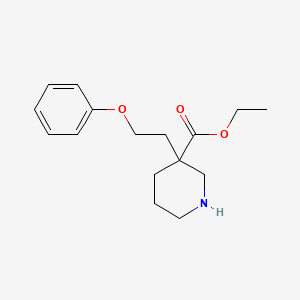![molecular formula C25H19NO4 B5493688 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5493688.png)
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as BQP, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BQP belongs to the class of pyranoquinoline compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. This compound has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are known to contribute to the development of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases. This compound has also been shown to scavenge free radicals and inhibit the production of ROS, which are known to contribute to cancer cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is its relatively simple synthesis method, which makes it a potential candidate for large-scale production. This compound has also been shown to possess potent anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the low yield of the synthesis reaction and the limited understanding of the mechanism of action of this compound are significant limitations for lab experiments.
未来方向
There are several future directions for research on 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One of the most promising areas of research is the development of new cancer therapies based on this compound. Further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various types of cancer. Another area of research is the development of new anti-inflammatory and antioxidant therapies based on this compound. Further studies are needed to explore the potential applications of this compound in the treatment of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases. Finally, further optimization of the synthesis method of this compound is required to improve the efficiency of the reaction and increase the yield of the product.
合成方法
The synthesis of 4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves the reaction of 4-hydroxy-2-methylquinoline-3-carboxaldehyde with 4-(benzyloxy)aniline in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to obtain the final product. The synthesis of this compound is relatively simple and can be achieved through a one-pot reaction. However, the yield of the product is relatively low, and further optimization of the reaction conditions is required to improve the efficiency of the synthesis.
科学研究应用
4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, this compound has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and cardiovascular diseases.
属性
IUPAC Name |
4-(4-phenylmethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c27-22-14-20(23-24(30-22)19-8-4-5-9-21(19)26-25(23)28)17-10-12-18(13-11-17)29-15-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNISKXWBWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5493606.png)
![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5493623.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)


![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)

![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)